2-(3,3-Difluorocyclohexyl)-4-phenylpyridine
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Overview
Description
2-(3,3-Difluorocyclohexyl)-4-phenylpyridine is a chemical compound that features a difluorocyclohexyl group attached to a phenylpyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reagents to introduce the difluorocyclohexyl group onto a pre-formed phenylpyridine scaffold . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclohexyl)-4-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, where leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorocyclohexyl-phenylpyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-(3,3-Difluorocyclohexyl)-4-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclohexyl)-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The phenylpyridine structure allows for interactions with aromatic residues in biological targets, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluorophenylpyridine
- 2,6-Difluoropyridine
Uniqueness
2-(3,3-Difluorocyclohexyl)-4-phenylpyridine is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and physical properties compared to other fluorinated pyridines.
Properties
Molecular Formula |
C17H17F2N |
---|---|
Molecular Weight |
273.32 g/mol |
IUPAC Name |
2-(3,3-difluorocyclohexyl)-4-phenylpyridine |
InChI |
InChI=1S/C17H17F2N/c18-17(19)9-4-7-15(12-17)16-11-14(8-10-20-16)13-5-2-1-3-6-13/h1-3,5-6,8,10-11,15H,4,7,9,12H2 |
InChI Key |
WPZUEBKIWMXZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(F)F)C2=NC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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